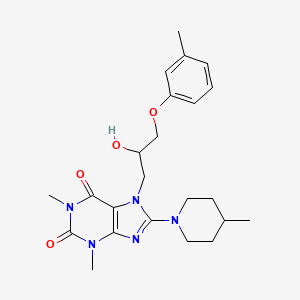

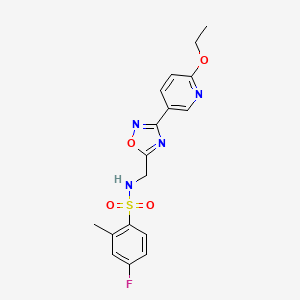

2-(4-Methylbenzyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

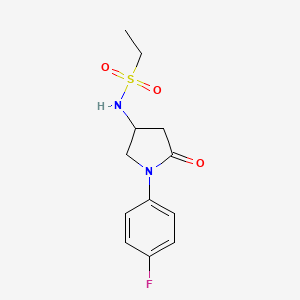

2-(4-Methylbenzyl)isoindoline-1,3-dione (MIID) is an organosulfur compound derived from the condensation of 4-methylbenzaldehyde and isobutyraldehyde. It is an important intermediate in the synthesis of several drugs, dyes, and other organic compounds. MIID is also used in the production of polymers, as an antioxidant, and as a catalyst in organic reactions.

Applications De Recherche Scientifique

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione have been investigated for their potential as antipsychotic agents. Specifically, they modulate the dopamine receptor D3, suggesting a role in managing psychiatric disorders .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates its potential capacity in treating Alzheimer’s disease. By preventing protein misfolding and aggregation, it may contribute to disease management .

Pharmaceutical Synthesis

Researchers have explored isoindoline-1,3-dione for its utility in pharmaceutical synthesis. Its unique structure offers opportunities for designing novel drug candidates or optimizing existing ones .

Herbicides

The compound’s chemical properties make it a candidate for herbicide development. Investigating its effects on plant growth and weed control could lead to eco-friendly herbicides .

Colorants and Dyes

Isoindoline derivatives have been studied as potential colorants and dyes. Their chromophoric properties make them interesting candidates for applications in textiles, inks, and other color-related industries .

Polymer Additives

In the field of materials science, isoindoline-1,3-dione may find use as a polymer additive. Its incorporation into polymers could enhance properties such as stability, mechanical strength, or UV resistance .

Additionally, it exhibits good competitive inhibition on acetylcholinesterase (AChE) and low acute toxicity compared to other AChE inhibitors . If you need further details or have additional questions, feel free to ask! 😊

Mécanisme D'action

Target of Action

Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

It’s suggested that isoindoline-1,3-dione derivatives interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .

Pharmacokinetics

It’s reported that this compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It’s suggested that isoindoline-1,3-dione derivatives can induce cell death in a dose and time-dependent manner .

Action Environment

It’s important to note that the compound should be stored in a dry room temperature environment .

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYUBBFNBRAXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylbenzyl)isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)

![cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2508825.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)

![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)